molecular formula C8H8O4 B1340424 1,4-Benzodioxan-6,7-diol CAS No. 90111-35-6

1,4-Benzodioxan-6,7-diol

Cat. No.: B1340424
CAS No.: 90111-35-6
M. Wt: 168.15 g/mol
InChI Key: OFJMLLBLUIVEIY-UHFFFAOYSA-N
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Description

1,4-Benzodioxan-6,7-diol is a chemical compound with the molecular formula C8H8O4. It is a member of the benzodioxane family, which is characterized by a dioxane ring fused to a benzene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Safety and Hazards

1,4-Benzodioxan-6,7-diol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Biochemical Analysis

Biochemical Properties

1,4-Benzodioxan-6,7-diol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . These interactions highlight its potential as an anti-inflammatory and antioxidant agent.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in the inflammatory response, thereby reducing inflammation . Moreover, this compound has been shown to enhance the activity of antioxidant enzymes, leading to a decrease in oxidative damage within cells . These effects contribute to its potential therapeutic applications in inflammatory and oxidative stress-related conditions.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. It binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, this compound can activate nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant genes . This activation leads to an increase in the production of antioxidant enzymes, which helps protect cells from oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions . Its stability may decrease under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound can maintain its anti-inflammatory and antioxidant effects over extended periods, making it a promising candidate for chronic conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and antioxidant effects without causing any adverse effects . At higher doses, it may lead to toxicity and adverse effects such as liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body . The metabolic pathways of this compound also involve interactions with cofactors such as NADPH, which play a crucial role in its biotransformation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, it can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It can be targeted to specific cellular compartments, such as the mitochondria and nucleus, where it exerts its effects . Post-translational modifications and targeting signals may direct this compound to these compartments, enhancing its therapeutic efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzodioxan-6,7-diol can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve the use of high-yield synthetic routes that can be scaled up for large-scale production. These methods often utilize cost-effective reagents and catalysts to ensure economic viability .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,9-10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJMLLBLUIVEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20550032
Record name 2,3-Dihydro-1,4-benzodioxine-6,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90111-35-6
Record name 2,3-Dihydro-1,4-benzodioxin-6,7-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90111-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1,4-benzodioxine-6,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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